molecular formula C18H19BrClNO2 B297331 2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide

Katalognummer: B297331
Molekulargewicht: 396.7 g/mol
InChI-Schlüssel: QMZLSEZKZOKNTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide, also known as BCAA, is a synthetic compound that has been widely used in scientific research. BCAA is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and cell death. BCAA has been shown to have potential therapeutic applications in several diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Wirkmechanismus

2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by the binding of extracellular ATP. The P2X7 receptor is expressed in various cell types, including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor has been shown to induce cell death, inflammation, and pain. This compound blocks the activation of the P2X7 receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the release of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, from immune cells. This compound has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. In addition, this compound has been shown to modulate the activity of ion channels and transporters in neurons, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide in lab experiments is its high selectivity for the P2X7 receptor. This compound does not interact with other purinergic receptors, which allows for specific targeting of the P2X7 receptor. However, one of the limitations of using this compound is its relatively low potency compared to other P2X7 receptor antagonists. This may require higher concentrations of this compound to achieve the desired effects, which may increase the risk of off-target effects.

Zukünftige Richtungen

There are several future directions for the research on 2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, the mechanisms underlying the neuroprotective and immunomodulatory effects of this compound need to be further elucidated. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its potential clinical use.

Synthesemethoden

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide involves several steps, including the reaction of 4-bromo-2-chlorophenol with 4-sec-butylaniline to form 2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetanilide. This intermediate is then treated with acetic anhydride and hydrochloric acid to yield this compound.

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-2-chlorophenoxy)-N-(4-sec-butylphenyl)acetamide has been extensively studied in various scientific fields, including pharmacology, immunology, and neuroscience. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

Eigenschaften

Molekularformel

C18H19BrClNO2

Molekulargewicht

396.7 g/mol

IUPAC-Name

2-(4-bromo-2-chlorophenoxy)-N-(4-butan-2-ylphenyl)acetamide

InChI

InChI=1S/C18H19BrClNO2/c1-3-12(2)13-4-7-15(8-5-13)21-18(22)11-23-17-9-6-14(19)10-16(17)20/h4-10,12H,3,11H2,1-2H3,(H,21,22)

InChI-Schlüssel

QMZLSEZKZOKNTP-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Kanonische SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.